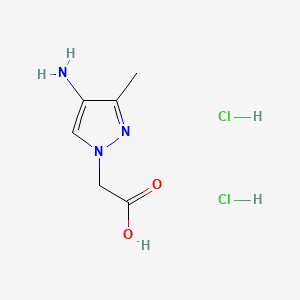

2-(4-amino-3-methyl-1H-pyrazol-1-yl)aceticaciddihydrochloride

Description

2-(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a pyrazole-derived compound characterized by a 4-amino and 3-methyl substitution on the pyrazole ring, with an acetic acid moiety linked to the nitrogen at position 1. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula |

C6H11Cl2N3O2 |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

2-(4-amino-3-methylpyrazol-1-yl)acetic acid;dihydrochloride |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-4-5(7)2-9(8-4)3-6(10)11;;/h2H,3,7H2,1H3,(H,10,11);2*1H |

InChI Key |

RWEUAFJVQAQUTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)CC(=O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride typically involves the construction of the pyrazole ring followed by functionalization to introduce the acetic acid side chain and subsequent salt formation with hydrochloric acid. The key steps include:

- Formation of the pyrazole core via condensation of hydrazine derivatives with β-ketoesters or β-diketones.

- Introduction of the amino group at position 4 through selective substitution or protection/deprotection strategies.

- Attachment of the acetic acid moiety via alkylation or nucleophilic substitution at the pyrazole nitrogen.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Routes

Pyrazole Core Formation

- Starting Materials: Ethyl acetoacetate and hydrazine hydrate are commonly condensed to form 3-methyl-1H-pyrazol-5-ol intermediates. This reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization and dehydration to yield pyrazolone derivatives.

- Reference: This method is well-documented in the synthesis of pyrazole derivatives and was adapted for similar compounds in antitubercular pyrazolylpyrimidinone syntheses.

Amination at Position 4

- The amino group at position 4 is introduced either by direct substitution on the pyrazole ring or by using 4-aminopyrazole as a starting material.

- Aminopyrazoles can be synthesized by reaction of hydrazines with appropriate β-diketones or by selective amination of pyrazole intermediates under controlled conditions.

Attachment of the Acetic Acid Side Chain

- The acetic acid moiety is introduced through alkylation of the pyrazole nitrogen (N-1) with chloroacetic acid or its esters under basic conditions, followed by hydrolysis if esters are used.

- This step requires careful control to prevent substitution at other nucleophilic sites and to maintain the integrity of the amino group on the pyrazole ring.

Formation of the Dihydrochloride Salt

- The free acid form of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl) to yield the dihydrochloride salt.

- This salt formation enhances the compound’s solubility and stability, which is crucial for pharmaceutical applications.

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Condensation of ethyl acetoacetate with hydrazine | Hydrazine hydrate, reflux ethanol | 3-methyl-1H-pyrazol-5-ol derivative |

| 2 | Amination at position 4 | Selective substitution or starting from 4-aminopyrazole | 4-amino-3-methyl-1H-pyrazole |

| 3 | N-alkylation with chloroacetic acid or ester | Base (e.g., K2CO3), solvent (acetone/DMF) | 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (free acid) |

| 4 | Salt formation | HCl gas or ethanolic HCl | 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride |

Analytical and Purification Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used to confirm the structure and purity of the compound.

- Crystallization: The dihydrochloride salt form is often crystallized from solvents such as ethanol or isopropanol to obtain a pure, stable solid.

- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize side reactions, particularly during the alkylation and amination steps.

Summary Table of Preparation Methods

| Preparation Stage | Methodology Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazole ring formation | Condensation of ethyl acetoacetate with hydrazine | Hydrazine hydrate, reflux ethanol | Straightforward, high yield | Control of regioselectivity |

| Amination at position 4 | Direct substitution or use of 4-aminopyrazole | Selective amination conditions | Specific functionalization | Avoiding over-substitution |

| N-Alkylation with acetic acid | Alkylation with chloroacetic acid or esters | Base (K2CO3), acetone or DMF | Efficient side chain introduction | Side reactions, purification |

| Salt formation | Treatment with HCl to form dihydrochloride salt | HCl gas or ethanolic HCl | Enhanced solubility and stability | Requires careful handling |

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Pyrazole-Based Derivatives

Pyrazole derivatives with acetic acid substituents are widely studied for their bioactivity. Key comparisons include:

Key Findings :

- The dihydrochloride salt improves aqueous solubility compared to free acids or monohydrochloride salts, critical for drug formulation .

Comparison with Antihistaminic Dihydrochlorides

Key Findings :

- Core Heterocycle: Pyrazole vs. piperazine.

- Bioactivity: Cetirizine derivatives act as H1-receptor antagonists; the target compound’s amino group may enable alternative receptor interactions .

Biological Activity

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride, identified by its CAS number 2742653-32-1, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

The molecular formula of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is C₆H₁₁Cl₂N₃O₂, with a molecular weight of 228.07 g/mol. The compound is typically presented in solid form and is soluble in water due to its dihydrochloride salt form, which enhances its bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. A review of pyrazole compounds indicated that modifications in their structure could lead to enhanced antitumor activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. For instance, compounds containing the pyrazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are significant in the inflammatory response. This suggests that 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride may exhibit similar effects, contributing to its therapeutic potential in treating inflammatory diseases .

The biological activity of pyrazole compounds often involves interaction with specific enzymes and receptors. For instance, some pyrazole derivatives act as inhibitors of p38 MAP kinase, a critical player in cellular stress responses and inflammation. The binding affinity and selectivity towards these targets can be influenced by structural modifications within the pyrazole framework .

Study on Pyrazole Derivatives

A comprehensive investigation into the biological activities of various pyrazole derivatives revealed that certain modifications significantly enhanced their pharmacological profiles. For example, a study demonstrated that specific substitutions on the pyrazole ring improved binding to target proteins involved in tumor progression and inflammation .

Clinical Implications

In clinical settings, compounds similar to 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride have been explored for their potential in managing conditions like diabetes and cancer. The inhibition of DPP-IV (Dipeptidyl Peptidase IV), which is implicated in glucose metabolism and inflammatory processes, has been linked to improvements in diabetic conditions and renal protection .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2742653-32-1 |

| Molecular Formula | C₆H₁₁Cl₂N₃O₂ |

| Molecular Weight | 228.07 g/mol |

| Biological Activities | Antitumor, Anti-inflammatory |

| Mechanism | Inhibition of p38 MAPK |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride?

Methodological Answer: The synthesis typically involves:

Pyrazole Functionalization : Reacting 4-amino-3-methyl-1H-pyrazole with a haloacetic acid derivative (e.g., chloroacetic acid) under basic conditions to form the pyrazole-acetic acid intermediate.

Salt Formation : Treating the intermediate with hydrochloric acid (HCl) to yield the dihydrochloride salt.

- Key Conditions :

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 171.06 (free acid) and 244.08 (dihydrochloride) validate molecular weight .

- Elemental Analysis : Confirms Cl⁻ content (~22.5% for dihydrochloride) .

- X-ray Diffraction (XRD) : Resolves crystal structure and salt conformation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Contradictions may arise from disordered solvent molecules or protonation ambiguities. Strategies include:

- Refinement Tools : Use SHELXL for high-resolution data to model hydrogen atoms and chloride ions accurately .

- Complementary Techniques : Pair XRD with solid-state NMR or FT-IR to validate protonation states and hydrogen bonding .

- Temperature-Dependent Studies : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Reaction Optimization :

- Byproduct Mitigation :

Q. How does the dihydrochloride salt form influence biological activity compared to the free base?

Methodological Answer:

- Solubility : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) via ion-dipole interactions .

- Stability : HCl counterions reduce hygroscopicity, improving shelf life under ambient conditions .

- Bioavailability : Salt forms can alter membrane permeability; compare logP values (free base vs. salt) using shake-flask or HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.